4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid
Overview
Description
4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid is a complex organic compound that features a combination of heterocyclic structures, including pyridine and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Moiety: This step involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with an amine to form the isoindole ring.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with a pyridine derivative.
Esterification and Hydrolysis: The final step involves esterification of the intermediate compound with benzoic acid, followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share some structural similarities and biological activities.
Isoindole Derivatives: Compounds like isoindole-1,3-dione derivatives also exhibit similar chemical properties and applications.
Uniqueness
4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid is unique due to its combination of pyridine and isoindole moieties, which confer distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(1,3-dioxo-2-pyridin-2-ylisoindol-5-yl)oxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-18-15-9-8-14(27-13-6-4-12(5-7-13)20(25)26)11-16(15)19(24)22(18)17-3-1-2-10-21-17/h1-11H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXQWLBAUAJWSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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